molecular formula C23H23F2N3O3S2 B11241358 N-(3,5-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

N-(3,5-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

Cat. No.: B11241358
M. Wt: 491.6 g/mol
InChI Key: GMLYYSGOPPJCBL-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a difluorophenyl group, a quinoline moiety, and a piperidine sulfonyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of piperidine using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the difluorophenyl acetamide through a thiol-ene reaction, facilitated by a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Tetrahydroquinoline Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

N-(3,5-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidine sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the difluorophenyl and quinoline moieties, along with the piperidine sulfonyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H23F2N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H23F2N3O3S2/c1-15-9-23(32-14-22(29)26-18-11-16(24)10-17(25)12-18)27-21-6-5-19(13-20(15)21)33(30,31)28-7-3-2-4-8-28/h5-6,9-13H,2-4,7-8,14H2,1H3,(H,26,29)

InChI Key

GMLYYSGOPPJCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)SCC(=O)NC4=CC(=CC(=C4)F)F

Origin of Product

United States

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